2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a complex organic compound that features a benzamide core with a piperidine moiety attached via a but-2-yn-1-yl linker
Mechanism of Action
Target of Action
The primary targets of 2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it is able to reach its target sites in the body .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation due to decreased production of prostaglandins . The compound has been shown to have anti-inflammatory properties, with certain derivatives demonstrating high inhibitory activity against COX-1 and COX-2 .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The initial step involves the benzoylation of a suitable precursor, such as a substituted phenol, under controlled conditions using benzoyl chloride and a base like pyridine.
Alkyne Formation: The next step involves the formation of the but-2-yn-1-yl linker through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Piperidine Introduction: The final step involves the nucleophilic substitution reaction where the piperidine moiety is introduced to the alkyne intermediate, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced alkyne derivatives (alkenes or alkanes).
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide: Lacks the benzoyl group but has a similar structure.
2-benzoyl-N-(4-(morpholin-1-yl)but-2-yn-1-yl)benzamide: Contains a morpholine ring instead of piperidine.
Uniqueness
2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is unique due to the combination of its benzoyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-benzoyl-N-(4-piperidin-1-ylbut-2-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(19-11-3-1-4-12-19)20-13-5-6-14-21(20)23(27)24-15-7-10-18-25-16-8-2-9-17-25/h1,3-6,11-14H,2,8-9,15-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWGCPAEKVUOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.